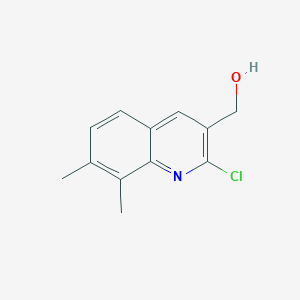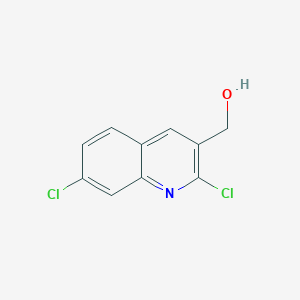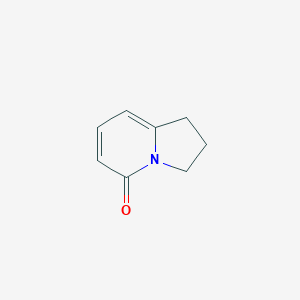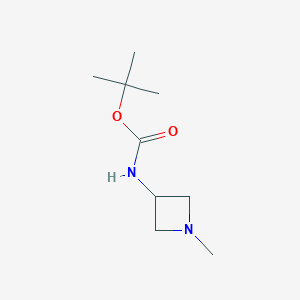![molecular formula C10H15N5 B3045126 2-{2'-ethyl-1H,2'H-[3,3'-bipyrazol]-1-yl}ethan-1-amine CAS No. 1020706-59-5](/img/structure/B3045126.png)
2-{2'-ethyl-1H,2'H-[3,3'-bipyrazol]-1-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine is a compound belonging to the class of bipyrazoles, which are heterocyclic compounds containing two pyrazole rings. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine typically involves the formation of the bipyrazole core followed by the introduction of the ethyl and amine groups. One common method is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine
- 4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole
- 1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole
Uniqueness
2-{2’-ethyl-1H,2’H-[3,3’-bipyrazol]-1-yl}ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its nitro-substituted counterparts, this compound has an ethyl group and an amine group, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
1020706-59-5 |
|---|---|
Formule moléculaire |
C10H15N5 |
Poids moléculaire |
205.26 |
Nom IUPAC |
2-[3-(2-ethylpyrazol-3-yl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C10H15N5/c1-2-15-10(3-6-12-15)9-4-7-14(13-9)8-5-11/h3-4,6-7H,2,5,8,11H2,1H3 |
Clé InChI |
NWZAHRJXABNOJY-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC=N1)C2=NN(C=C2)CCN |
SMILES canonique |
CCN1C(=CC=N1)C2=NN(C=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)









![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)


![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045066.png)
